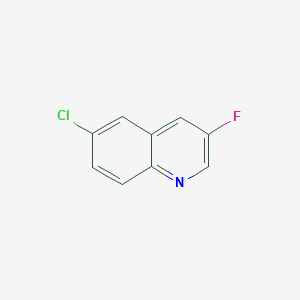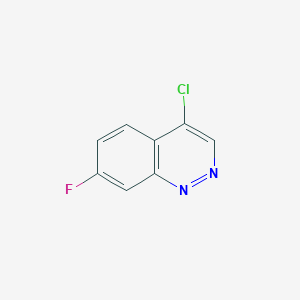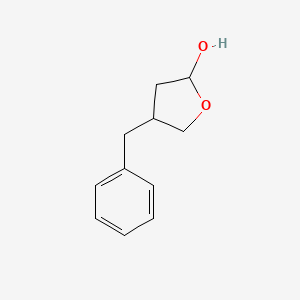
2-(6-Isopropoxypyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Isopropoxypyridin-3-yl)ethanamine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is a heterocyclic aromatic amine, which means it contains a nitrogen atom within a ring structure. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Métodos De Preparación
The synthesis of 2-(6-Isopropoxypyridin-3-yl)ethanamine typically involves the reaction of 2-aminopyridine with isopropyl bromide under basic conditions to form the isopropoxypyridine intermediate. This intermediate is then reacted with ethylamine to produce the final product . The reaction conditions often include the use of anhydrous solvents and nitrogen protection to prevent unwanted side reactions .
Análisis De Reacciones Químicas
2-(6-Isopropoxypyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups using reagents like acyl chlorides or alkyl halides
Aplicaciones Científicas De Investigación
2-(6-Isopropoxypyridin-3-yl)ethanamine is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 2-(6-Isopropoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-(6-Isopropoxypyridin-3-yl)ethanamine can be compared to other similar compounds, such as:
2-Pyridineethanamine: Similar in structure but lacks the isopropoxy group, which can influence its reactivity and binding properties.
3-Pyridineethanamine: Another structural isomer with different positioning of the amino group, affecting its chemical behavior.
6-Isopropoxypyridine: Lacks the ethanamine side chain, making it less versatile in certain chemical reactions
These comparisons highlight the unique properties of this compound, particularly its combination of the isopropoxy group and ethanamine side chain, which confer specific reactivity and binding characteristics.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2-(6-propan-2-yloxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)13-10-4-3-9(5-6-11)7-12-10/h3-4,7-8H,5-6,11H2,1-2H3 |
Clave InChI |
YGBBJZPZJQCVPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=C(C=C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)

![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)





![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)



